molecular formula C17H10ClF2N3O2S2 B1403741 4-((4-Chlorophenyl)(cyano)methyl)-2,5-difluoro-N-(thiazol-2-YL)benzenesulfonamide CAS No. 1799412-44-4

4-((4-Chlorophenyl)(cyano)methyl)-2,5-difluoro-N-(thiazol-2-YL)benzenesulfonamide

Cat. No. B1403741
M. Wt: 425.9 g/mol
InChI Key: HMAUHYFQAUGNEP-UHFFFAOYSA-N
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Description

Thiazole is a heterocyclic compound that has been an important moiety in the world of chemistry for many decades . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .


Synthesis Analysis

Compounds 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone and 1-(4-methyl-2-(ethylamino)thiazol-5-yl)ethanone reacted with various aromatic aldehydes in the early phase of reactions and the products obtained had subsequently undergone multistep reactions to produce the final compounds .


Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Chemical Reactions Analysis

On account of its aromaticity, the thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Scientific Research Applications

Anticancer Activity

Compounds structurally related to 4-((4-Chlorophenyl)(cyano)methyl)-2,5-difluoro-N-(thiazol-2-YL)benzenesulfonamide have shown potential in anticancer applications. One study synthesized derivatives and evaluated their activity against human colorectal carcinoma (HCT116) and human cervix carcinoma (HeLa) cell lines, with some compounds exhibiting marked anticancer activity (Karakuş et al., 2018). Another research investigated indeno[1,2-c]pyrazolines substituted with benzenesulfonamide and found several compounds with broad-spectrum antitumor activity (Rostom, 2006).

Photodynamic Therapy for Cancer

A derivative of benzenesulfonamide was used to synthesize a zinc phthalocyanine with high singlet oxygen quantum yield, which is crucial for photodynamic therapy in cancer treatment (Pişkin et al., 2020).

Anticonvulsant Agents

Compounds containing a sulfonamide thiazole moiety, similar in structure to the chemical , were synthesized and showed protection against picrotoxin-induced convulsions, indicating potential as anticonvulsant agents (Farag et al., 2012).

UV Protection and Antimicrobial Applications

Thiazole azodyes containing sulfonamide moiety were designed and applied to cotton fabrics, providing UV protection and antibacterial properties (Mohamed et al., 2020).

Inhibitory Effects on Carbonic Anhydrase

Some derivatives of benzenesulfonamide showed inhibitory effects on human carbonic anhydrase, which is significant for various physiological processes (Gul et al., 2016).

Anticancer and Anti-HCV Agents

Celecoxib derivatives of benzenesulfonamides were synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities (Küçükgüzel et al., 2013).

Hyperpolarizability and Molecular Structure Analysis

The hyperpolarizability of certain benzenesulfonamide derivatives was studied, contributing to the understanding of their electronic properties, which is relevant in material science (Kucharski et al., 1999).

Future Directions

Medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions . This suggests that there could be potential for future research and development involving “4-((4-Chlorophenyl)(cyano)methyl)-2,5-difluoro-N-(thiazol-2-YL)benzenesulfonamide”.

properties

IUPAC Name

4-[(4-chlorophenyl)-cyanomethyl]-2,5-difluoro-N-(1,3-thiazol-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClF2N3O2S2/c18-11-3-1-10(2-4-11)13(9-21)12-7-15(20)16(8-14(12)19)27(24,25)23-17-22-5-6-26-17/h1-8,13H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMAUHYFQAUGNEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)C2=CC(=C(C=C2F)S(=O)(=O)NC3=NC=CS3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClF2N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Chlorophenyl)(cyano)methyl)-2,5-difluoro-N-(thiazol-2-YL)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-((4-Chlorophenyl)(cyano)methyl)-2,5-difluoro-N-(thiazol-2-YL)benzenesulfonamide
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4-((4-Chlorophenyl)(cyano)methyl)-2,5-difluoro-N-(thiazol-2-YL)benzenesulfonamide
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4-((4-Chlorophenyl)(cyano)methyl)-2,5-difluoro-N-(thiazol-2-YL)benzenesulfonamide
Reactant of Route 6
4-((4-Chlorophenyl)(cyano)methyl)-2,5-difluoro-N-(thiazol-2-YL)benzenesulfonamide

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